2-Cyclohexyl-6-methylpiperidine

Description

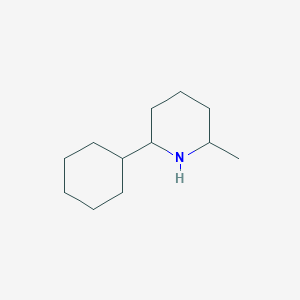

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

2-cyclohexyl-6-methylpiperidine |

InChI |

InChI=1S/C12H23N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h10-13H,2-9H2,1H3 |

InChI Key |

JUDUAKFAPNPHOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)C2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexyl 6 Methylpiperidine and Its Stereoisomers

Strategies for Stereoselective Synthesis of 2,6-Disubstituted Piperidines

The controlled synthesis of specific stereoisomers of 2,6-disubstituted piperidines necessitates the use of sophisticated asymmetric methodologies. These strategies can be broadly categorized into methods that construct the piperidine (B6355638) ring enantioselectively (asymmetric cyclization) and those that introduce stereocenters onto a pre-existing heterocyclic core (asymmetric hydrogenation and reduction).

Asymmetric Cyclization Approaches to the Piperidine Ring

Asymmetric cyclization reactions are powerful tools for forging the piperidine nucleus while simultaneously setting the desired stereochemistry. These methods often employ chiral catalysts or auxiliaries to direct the formation of specific enantiomers and diastereomers.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering an efficient means to construct cyclic systems. In the context of 2,6-disubstituted piperidines, various intramolecular strategies, including aza-Michael additions and radical cyclizations, have been developed.

One notable approach involves the base-mediated 6-endo-trig cyclization of (E)-enones, which provides access to cis-2,6-disubstituted 4-oxopiperidines with high yields. acs.org This method has proven to be general for both alkyl and aryl substituted enones. acs.org For instance, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by organocatalysts to afford enantiomerically enriched 2,6-disubstituted piperidines. nih.gov Palladium-catalyzed intramolecular cyclizations have also been employed to construct both cis and trans isomers of 2,6-disubstituted piperidines, with the stereochemical outcome being dependent on the catalyst and protecting groups used. clockss.org For example, a PdCl2 catalyst tends to favor the formation of the cis-2,6-disubstituted piperidine backbone. clockss.org

| Precursor Type | Catalyst/Reagent | Major Product Stereochemistry | Yield (%) | Reference |

| (E)-enone | Base | cis | 80-89 | acs.org |

| N-tethered alkene | Quinoline organocatalyst/TFA | Enantioenriched | Good | nih.gov |

| Unprotected primary alcohol | PdCl2 | cis | - | clockss.org |

Organocatalytic cascade reactions have emerged as a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors. soton.ac.uk These reactions, often involving a series of sequential transformations in a single pot, can generate multiple stereocenters with high levels of control. acs.org

A prominent example is the domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol, which allows for the formation of polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Another approach utilizes a hybrid bio-organocatalytic cascade, where a transaminase generates a reactive cyclic imine intermediate. This intermediate then undergoes a proline-catalyzed Mannich reaction with a ketone to furnish 2-substituted piperidines. nih.govrsc.org This biomimetic strategy is inspired by the natural biosynthesis of piperidine alkaloids. rsc.org

| Catalyst System | Reaction Type | Key Features | Stereoselectivity | Reference |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters | Excellent enantioselectivity | acs.org |

| Transaminase / L-proline | Bio-organocatalytic cascade (Mannich reaction) | Biomimetic approach | - | nih.govrsc.org |

Asymmetric Hydrogenation and Reduction Strategies for Piperidine Derivatives

The asymmetric hydrogenation and reduction of pyridine (B92270) and dihydropyridine precursors represent a direct and efficient route to chiral piperidines. These methods rely on chiral metal catalysts to deliver hydrogen atoms to the heterocycle in a stereoselective manner.

The direct asymmetric hydrogenation of pyridines is a challenging transformation due to the aromaticity of the substrate and the potential for catalyst poisoning by the nitrogen atom. rsc.orgdicp.ac.cn However, significant progress has been made through the development of highly active and selective catalysts, particularly those based on iridium and rhodium.

One successful strategy involves the activation of the pyridine ring by N-alkylation to form pyridinium salts, which are more readily hydrogenated. dicp.ac.cn Iridium catalysts, in combination with chiral phosphine ligands, have been shown to effectively hydrogenate 2-substituted pyridinium salts with excellent enantioselectivities. dicp.ac.cn For the synthesis of 2,6-disubstituted piperidines, iridium-catalyzed hydrogenation of the corresponding pyridine precursors often leads to the formation of the cis-piperidines with high diastereoselectivity. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high conversion and stereoselectivity. diva-portal.org

| Substrate | Catalyst System | Major Product Stereochemistry | Enantiomeric Excess (%) | Reference |

| 2-Substituted Pyridinium Salts | Iridium/Chiral Phosphine Ligand | - | Excellent | dicp.ac.cn |

| 2,6-Disubstituted Pyridines | Iridium-based | cis | - | rsc.org |

Reductive cyclization and hydroamination reactions provide alternative pathways to the piperidine core, often starting from acyclic precursors. These methods typically involve the formation of an imine or enamine intermediate followed by an intramolecular cyclization and reduction.

An intramolecular reductive cyclization of a conjugated keto-azide intermediate has been successfully applied to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another approach involves the reductive cyclization of 6-oxoamino acid derivatives, which are prepared via conjugate addition of organozinc reagents to enones. The subsequent stereoselective reduction of the intermediate imine yields 2,6-disubstituted piperidines. whiterose.ac.uk Furthermore, intramolecular 6-endo-dig reductive hydroamination/cyclization cascades of alkynes have been described for piperidine synthesis. nih.gov This reaction proceeds through an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced. nih.gov

| Precursor | Key Intermediate | Method | Product | Reference |

| Conjugated keto-azide | - | Intramolecular reductive cyclization | 2,3,6-Trisubstituted piperidine | nih.gov |

| 6-Oxoamino acid derivative | Imine | Reductive cyclization | 2,6-Disubstituted piperidine | whiterose.ac.uk |

| Alkyne with a tethered amine | Enamine/Iminium ion | Reductive hydroamination/cyclization | Piperidine | nih.gov |

Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecular architectures, including highly substituted piperidine rings. researchgate.net These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. While a direct multicomponent synthesis of 2-Cyclohexyl-6-methylpiperidine is not extensively documented, several MCR strategies for the synthesis of 2,6-disubstituted piperidines can be envisioned to be adaptable for this target.

One such approach involves a domino imino-aldol-aza-Michael reaction. This strategy has been successfully employed for the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines. researchgate.net The reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines can lead to the formation of the piperidine ring with high diastereoselectivity. researchgate.net By selecting appropriate starting materials, such as a β-ketoester bearing a cyclohexyl group and an imine derived from acetaldehyde, this methodology could potentially be applied to the synthesis of the this compound core.

Another relevant MCR is the four-component synthesis of piperidone scaffolds, which can be subsequently reduced to the corresponding piperidines. researchgate.net These reactions often proceed through a series of cascade or domino processes, combining key bond-forming events like Michael additions and Mannich reactions in a single pot. nih.gov The strategic selection of the four components is crucial for directing the reaction towards the desired 2,6-disubstituted pattern.

| Multicomponent Reaction Type | Key Features | Potential for this compound Synthesis |

| Domino Imino-Aldol-Aza-Michael | High diastereoselectivity, formation of highly functionalized piperidines. | Adaptable by using a cyclohexyl-containing β-dicarbonyl compound and an acetaldehyde-derived imine. |

| Four-Component Piperidone Synthesis | Rapid assembly of the piperidine core, access to piperidones as precursors. | Requires careful selection of the four components to achieve the desired substitution pattern. |

| Aza-Diels-Alder Reactions | Formation of tetrahydropyridines which can be reduced. | A cyclohexyl-substituted diene or dienophile could be employed. |

Enantioselective Synthesis of this compound

The control of stereochemistry is a critical aspect of piperidine synthesis, as the spatial orientation of the substituents at C2 and C6 dictates the molecule's biological properties. Several enantioselective strategies have been developed for the synthesis of chiral 2,6-disubstituted piperidines.

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed to afford the enantiomerically enriched product. sigmaaldrich.com This approach has been widely used in the asymmetric synthesis of piperidines. Cyclohexyl-based chiral auxiliaries have proven to be highly effective in inducing high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary, such as a derivative of phenylglycinol or a camphor-based sultam, could be attached to the nitrogen atom of a suitable precursor. Subsequent diastereoselective alkylation or cyclization steps would establish the desired stereocenters at C2 and C6. The steric bulk of the cyclohexyl group would likely play a significant role in directing the approach of incoming reagents, enhancing the diastereoselectivity of the transformation. After the key stereochemistry-defining step, the auxiliary can be cleaved to yield the enantiopure piperidine.

| Chiral Auxiliary Type | Key Features | Applicability to this compound |

| Phenylglycinol Derivatives | Readily available, effective in controlling stereochemistry in alkylation and cyclization reactions. | Can be attached to the nitrogen to direct the formation of the C2 and C6 stereocenters. |

| Camphor Sultams | High diastereoselectivity in a variety of reactions, crystalline derivatives often aid in purification. | Can be used to control the stereoselective introduction of the cyclohexyl and methyl groups. |

| Evans Oxazolidinones | Excellent stereocontrol in aldol and alkylation reactions. | Can be employed in acyclic precursors to set the stereochemistry before ring closure. |

Organometallic catalysis offers a powerful and versatile platform for the enantioselective synthesis of piperidines. Transition metal catalysts, in combination with chiral ligands, can facilitate a wide range of transformations with high stereocontrol.

One notable example is the iridium-catalyzed asymmetric allylic cyclization, which has been used for the stereoselective synthesis of 2,6-disubstituted piperidines. nih.gov The use of enantiomeric iridium catalysts allows for the selective formation of different stereoisomers of vinylpiperidine building blocks, which can be further elaborated. This methodology could be adapted to precursors bearing cyclohexyl and methyl moieties to access enantiomerically enriched this compound.

Ruthenium-catalyzed coupling reactions of propargylic amides and allylic alcohols have also been shown to produce piperidine derivatives with good regio- and stereoselectivity. nih.gov Furthermore, copper-catalyzed intramolecular C-H amination presents another avenue for the synthesis of piperidines, where the catalyst plays a crucial role in the stereochemical outcome. acs.org

| Catalyst System | Reaction Type | Stereocontrol | Potential for this compound |

| Iridium / Chiral Ligand | Asymmetric Allylic Cyclization | High enantioselectivity | Applicable to precursors with appropriate allylic and amine functionalities. |

| Ruthenium / Chiral Ligand | Coupling of Propargylic Amides and Allylic Alcohols | Good regio- and stereoselectivity | Could be used to construct the piperidine ring from acyclic precursors. |

| Copper / Chiral Ligand | Intramolecular C-H Amination | Catalyst-controlled stereoselectivity | Can be used for the cyclization of N-substituted aminoalkanes. |

| Palladium / Chiral Ligand | Asymmetric Heck Cyclization | High enantioselectivity | Suitable for the cyclization of unsaturated amine precursors. |

The use of enantiopure starting materials, often derived from the "chiral pool," is a classic and reliable strategy for the synthesis of chiral molecules. Amino acids, carbohydrates, and terpenes are common sources of enantiopure precursors.

For the synthesis of this compound, a strategy could involve starting from an enantiopure amino acid. For instance, L- or D-lysine, with its inherent stereocenter and functional groups, could be a suitable starting point. The synthesis would involve the elaboration of the side chain to introduce the cyclohexyl group and the cyclization to form the piperidine ring while retaining the initial stereochemistry.

Alternatively, a chemoenzymatic approach could be employed. The combination of chemical synthesis and biocatalysis has been used for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereochemical control. nih.gov An enzyme, such as an amine oxidase or an ene-imine reductase, could be used to stereoselectively reduce a tetrahydropyridine precursor, thereby establishing the desired stereocenters. nih.gov

Derivatization Reactions of the this compound Core

Further functionalization of the this compound scaffold can lead to a diverse range of analogues with potentially interesting biological activities.

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's physicochemical and pharmacological properties.

N-Alkylation: The secondary amine of this compound can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. acs.org The choice of the alkylating agent and reaction conditions can be tailored to introduce a diverse array of alkyl, benzyl, or other functionalized groups.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. rsc.org The resulting amides are generally stable and can introduce a range of functionalities.

Stereocontrolled Modifications of the Cyclohexyl Moiety

The stereocontrolled functionalization of the cyclohexyl ring in this compound presents a significant synthetic challenge, primarily due to the conformational flexibility of the cyclohexane (B81311) ring and the potential for steric hindrance from the adjacent piperidine moiety. Achieving high levels of diastereoselectivity in such modifications requires careful consideration of reagent approach, substrate conformation, and the influence of directing groups. Research in this specific area is not extensively documented; however, principles from related systems, such as the functionalization of other substituted cyclohexanes and the modification of cyclohexyl groups on similar heterocyclic scaffolds, provide a foundation for potential synthetic strategies.

One of the primary strategies for achieving stereocontrol is through substrate-directed reactions, where the existing stereocenters on the piperidine ring influence the trajectory of the incoming reagent. The relative orientation of the methyl and cyclohexyl groups on the piperidine ring (i.e., cis or trans) can create a biased steric environment, favoring attack on the cyclohexyl ring from the less hindered face.

A key area of investigation has been the stereoselective hydroxylation of the cyclohexyl ring. While specific studies on this compound are limited, research on the hydroxylation of analogous structures, such as 1-(1-phenylcyclohexyl)piperidine (phencyclidine, PCP), offers valuable insights. In these cases, the synthesis of specific stereoisomers of hydroxylated derivatives has been achieved, demonstrating that stereocontrol is feasible. For instance, the synthesis of the two stereoisomeric pairs of 3-phenyl-3-(1-piperidinyl)cyclohexanol and 4-phenyl-4-(1-piperidinyl)cyclohexanol has been reported, indicating that selective introduction of a hydroxyl group at specific positions on the cyclohexyl ring with defined stereochemistry is possible.

Another potential approach involves the use of directing groups. A functional group on the piperidine nitrogen, for example, could coordinate to a metal catalyst and direct the functionalization to a specific C-H bond on the cyclohexyl ring. This strategy has been widely employed in the C-H functionalization of various aliphatic and aromatic systems and could theoretically be adapted for the stereocontrolled modification of the cyclohexyl moiety in this compound. The choice of the directing group and the catalytic system would be crucial in determining the regioselectivity and stereoselectivity of the transformation.

Furthermore, enzymatic transformations offer a powerful tool for achieving high levels of stereoselectivity. Biocatalytic approaches, such as the use of transaminases, have been successfully employed for the diastereomer-selective synthesis of trans-4-substituted cyclohexane-1-amines. This methodology could potentially be adapted for the stereoselective introduction of amine functionalities onto the cyclohexyl ring of this compound.

The table below summarizes potential stereocontrolled modifications of the cyclohexyl moiety based on analogous systems, highlighting the type of transformation and the key factors influencing stereoselectivity.

| Transformation | Reagent/Catalyst | Key Stereocontrolling Factors | Potential Outcome on this compound |

| Hydroxylation | Oxidizing agents (e.g., m-CPBA, OsO₄) | Substrate conformation, steric hindrance from piperidine substituents | Formation of specific diastereomers of hydroxycyclohexyl-methylpiperidine |

| Amination | Transaminases | Enzyme selectivity | Enantiomerically pure aminocyclohexyl-methylpiperidine derivatives |

| C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Nature of the directing group and catalyst | Regio- and stereoselective introduction of various functional groups |

It is important to note that the successful application of these methodologies to this compound would require significant experimental optimization. The interplay between the conformational preferences of both the piperidine and cyclohexane rings, as well as the electronic effects of the substituents, would need to be carefully considered to achieve the desired stereochemical outcome.

Stereochemical and Conformational Analysis of 2 Cyclohexyl 6 Methylpiperidine

Conformational Preferences of the Piperidine (B6355638) Ring System

Chair Conformations and Nitrogen Inversion Dynamics in Monosubstituted Piperidines

The piperidine ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The interconversion between the two chair forms is a rapid process known as ring inversion. scribd.com

A unique feature of piperidine is the presence of a nitrogen atom, which introduces the phenomenon of nitrogen inversion. This process involves the oscillation of the nitrogen's lone pair of electrons from one side of the atom to the other, leading to a rapid equilibrium between two stereochemical configurations of the nitrogen atom. ucla.edu The energy barrier for nitrogen inversion in piperidine is significantly lower (around 6.1 kcal/mol) than that for ring inversion (about 10.4 kcal/mol), meaning that nitrogen inversion is a much faster process. wikipedia.org

In monosubstituted piperidines, the substituent's preference for the equatorial position is a well-established principle to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. For instance, in N-methylpiperidine, the equatorial conformation is favored by a significant 3.16 kcal/mol. wikipedia.org

Influence of Cyclohexyl and Methyl Substituents on Ring Conformation and Equilibria

In 2,6-disubstituted piperidines like 2-Cyclohexyl-6-methylpiperidine, the conformational equilibrium is more complex. The steric bulk of both the cyclohexyl and methyl groups plays a crucial role in determining the most stable chair conformation. To minimize steric hindrance, both substituents will preferentially occupy the equatorial positions. This results in a trans-diequatorial conformation being the most stable.

The cis-isomer, where one substituent is axial and the other is equatorial, would experience significant 1,3-diaxial interactions, making it less stable. A conformation with both substituents in axial positions would be highly energetically unfavorable due to severe steric clashes.

The presence of a bulky N-substituent can further influence the ring's conformation. For example, an N-Boc (tert-butoxycarbonyl) group can be used to control the stereochemistry during synthetic procedures. In the case of N-Boc 2-methyl piperidine, the lowest energy conformation has an axial 2-methyl group to avoid A(1,3)-type strain, which then directs further substitution to the trans position. rsc.org

Diastereomeric Ratios and Configuration Assignment in this compound

The synthesis of this compound can lead to the formation of two diastereomers: the cis-isomer and the trans-isomer. The relative ratio of these diastereomers is dependent on the synthetic route and reaction conditions. For instance, catalytic hydrogenation of the corresponding disubstituted pyridine (B92270) precursor often leads to the thermodynamically more stable trans-isomer as the major product, where both bulky groups are in the equatorial position. nih.gov

The assignment of the relative configuration (cis or trans) can be unequivocally determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between adjacent protons and the chemical shifts of the ring carbons are highly dependent on their spatial orientation.

Advanced Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural and conformational analysis of substituted piperidines.

1D and 2D NMR for Diastereomeric and Conformational Analysis of Substituted Piperidines

¹H NMR: The proton NMR spectrum provides a wealth of information. The chemical shifts of the protons attached to the piperidine ring and the substituents are indicative of their electronic environment. More importantly, the spin-spin coupling constants (J-values) between adjacent protons are diagnostic of their dihedral angles. In a chair conformation, large coupling constants (typically 10-13 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. ias.ac.in By analyzing the coupling patterns of the protons at C2 and C6, the relative orientation of the cyclohexyl and methyl groups can be determined.

¹³C NMR: The carbon-13 NMR spectrum is also highly sensitive to the stereochemistry of the molecule. The chemical shifts of the ring carbons are influenced by the orientation of the substituents. Generally, an axial substituent will cause a shielding (upfield shift) of the γ-carbons due to the γ-gauche effect, compared to when the substituent is equatorial. acs.org This allows for the differentiation between cis and trans isomers.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to trace the connectivity of the entire spin system of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for determining the spatial proximity of protons. For this compound, a NOESY experiment can show through-space interactions between the axial protons on C2, C4, and C6, confirming a chair conformation. It can also reveal correlations between the substituents and the ring protons, further solidifying the stereochemical assignment. For example, in the trans-isomer, a NOE would be expected between the axial proton at C2 and the axial protons at C4 and C6, but not between the equatorial cyclohexyl group and the equatorial methyl group.

The following table provides a hypothetical example of expected ¹H NMR chemical shift ranges for the trans-diequatorial conformer of this compound. Actual values would need to be determined experimentally.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H2 (axial) | ~2.5 - 3.0 | m | |

| H6 (axial) | ~2.5 - 3.0 | m | |

| Ring CH₂ (axial) | ~1.1 - 1.4 | m | |

| Ring CH₂ (equatorial) | ~1.6 - 1.8 | m | |

| Cyclohexyl CH | ~1.0 - 1.9 | m | |

| Methyl CH₃ | ~1.0 - 1.2 | d | ~6-7 |

| NH | ~1.5 - 2.5 | br s |

Table 1: Predicted ¹H NMR Data for trans-2-Cyclohexyl-6-methylpiperidine

Similarly, a table of expected ¹³C NMR chemical shifts can be predicted based on data from similar substituted piperidines.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~55 - 60 |

| C6 | ~50 - 55 |

| C3, C5 | ~25 - 30 |

| C4 | ~20 - 25 |

| Cyclohexyl C1' | ~40 - 45 |

| Cyclohexyl C2'-C6' | ~25 - 30 |

| Methyl C | ~15 - 20 |

Table 2: Predicted ¹³C NMR Data for trans-2-Cyclohexyl-6-methylpiperidine

By combining these advanced NMR techniques, a comprehensive and unambiguous picture of the stereochemistry and conformational preferences of this compound can be established.

Dynamic NMR Studies of Conformational Equilibria and Interconversion Barriers

At room temperature, the NMR spectrum of a conformationally mobile molecule like this compound would likely show averaged signals for the protons and carbons. However, as the temperature is lowered, the rate of conformational interconversion slows down. If the energy barrier is high enough, the exchange rate can become slow on the NMR timescale, leading to the decoalescence of the averaged signals into separate sets of signals for each populated conformer.

For this compound, the primary conformational equilibria to consider would be the ring inversion of the piperidine and cyclohexyl rings, as well as the rotational conformations of the C-C bond connecting the two rings. The relative orientation of the cyclohexyl and methyl groups (cis or trans) would significantly impact these equilibria.

In a hypothetical DNMR study, one would expect to observe changes in the chemical shifts and coupling constants of the piperidine and cyclohexyl ring protons as a function of temperature. By analyzing the line shapes of the exchanging signals at different temperatures, it is possible to determine the rate constants for the interconversion process. From these rate constants, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to interconversion, can be calculated using the Eyring equation.

Furthermore, by integrating the signals of the different conformers at low temperatures where the exchange is slow, the equilibrium constant (K) for the conformational equilibrium can be determined. This, in turn, allows for the calculation of the difference in Gibbs free energy (ΔG°) between the conformers.

Table 1: Hypothetical Dynamic NMR Data for Conformational Equilibria of this compound

| Parameter | Value |

| Coalescence Temperature (Tc) | [Data Not Available] |

| Rate Constant at Tc (kc) | [Data Not Available] |

| Free Energy of Activation (ΔG‡) | [Data Not Available] |

| Equilibrium Constant (K) at low T | [Data Not Available] |

| Free Energy Difference (ΔG°) | [Data Not Available] |

Note: The table above is a template for the type of data that would be obtained from DNMR studies. Specific experimental values for this compound are not currently available in the public domain.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would definitively establish the preferred conformation of the molecule in the crystalline form, including the stereochemical relationship between the cyclohexyl and methyl substituents, the conformation of both the piperidine and cyclohexyl rings, and the precise bond lengths and angles.

The crystal structure would reveal whether the piperidine ring adopts a chair, boat, or twist-boat conformation. For piperidine rings, the chair conformation is generally the most stable. The analysis would also show the orientation of the cyclohexyl and methyl groups as either equatorial or axial. Due to steric hindrance, it is generally expected that large substituents will preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions.

In the case of a cis-isomer of this compound, one substituent would likely be axial and the other equatorial in a chair conformation. For a trans-isomer, both substituents could be in equatorial positions, which would be sterically favorable, or both in axial positions, which would be highly unfavorable.

The crystallographic data would be presented in a table summarizing key structural parameters.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| Unit Cell Dimensions | a = [N/A] Å, b = [N/A] Å, c = [N/A] Åα = [N/A]°, β = [N/A]°, γ = [N/A]° |

| Piperidine Ring Conformation | [Data Not Available] |

| Cyclohexyl Ring Conformation | [Data Not Available] |

| Orientation of Cyclohexyl Group | [Data Not Available] |

| Orientation of Methyl Group | [Data Not Available] |

| Key Bond Lengths (e.g., C-N, C-C) | [Data Not Available] |

| Key Bond Angles (e.g., C-N-C) | [Data Not Available] |

Computational Chemistry Studies on 2 Cyclohexyl 6 Methylpiperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure of many-body systems, such as molecules. It is instrumental in determining optimized molecular geometries, transition states, and various electronic properties.

Optimization of Conformational Isomers and Transition States

The conformational landscape of 2-Cyclohexyl-6-methylpiperidine is complex due to the flexibility of the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the rotational freedom of the bond connecting them. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. The two substituents, a cyclohexyl group at position 2 and a methyl group at position 6, can be oriented in either an axial (ax) or equatorial (eq) position. This gives rise to four potential diastereomeric chair conformations: (2-eq, 6-eq), (2-ax, 6-eq), (2-eq, 6-ax), and (2-ax, 6-ax).

DFT calculations are employed to determine the optimized geometry and relative energies of these conformers. By minimizing the energy of the molecule with respect to the atomic coordinates, the most stable conformations can be identified. For disubstituted piperidines, conformations that place bulky substituents in the equatorial position are generally more stable, as this minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions. Therefore, the cis-isomer with both the cyclohexyl and methyl groups in equatorial positions is expected to be the most stable conformer.

Furthermore, DFT can be used to locate and characterize the transition states that connect these different conformations. acs.org For instance, the chair-to-chair interconversion of the piperidine ring proceeds through higher-energy twist-boat conformations. nih.gov Calculating the energy barrier of these transition states provides information about the dynamics of the molecule and the rates of conformational change. Studies on related substituted piperidines show that base-mediated epimerization can be used to convert cis-isomers to their more thermodynamically stable trans counterparts, a process that can be modeled computationally to understand the reaction mechanism. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Neutral regions are generally colored green.

For this compound, the MEP surface would show a distinct region of strong negative potential located around the nitrogen atom. This is due to the lone pair of electrons on the nitrogen, making it the primary site for protonation and interaction with electrophiles. The cyclohexyl and methyl hydrocarbon portions of the molecule would exhibit near-neutral or slightly positive potential. The analysis of MEP surfaces is crucial in drug design and molecular recognition, as it helps to understand how a molecule will interact with a biological target, such as a receptor or enzyme. nih.gov The electrostatic potential is a key factor governing non-covalent interactions like hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A molecule with a high-energy HOMO is more reactive as a nucleophile. For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom's lone pair, consistent with its basic and nucleophilic character.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A molecule with a low-energy LUMO is more reactive as an electrophile. In this compound, the LUMO is likely distributed over the sigma anti-bonding orbitals of the C-H and C-C bonds.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. Introducing substituents can tune the HOMO and LUMO energy levels. rsc.org DFT calculations provide quantitative values for these orbital energies and visualize their spatial distribution, offering predictive power for the molecule's chemical behavior. researchgate.netresearchgate.net

Thermochemical Calculations and Conformational Stability Assessment

Thermochemical calculations provide fundamental data on the stability of molecules, such as their enthalpies of formation. This information is critical for understanding reaction thermodynamics and conformational equilibria.

Standard Molar Enthalpies of Formation for Methylpiperidines

Experimental and computational studies on the thermochemistry of various methylpiperidines offer a baseline for understanding the energetic effects of substitution on the piperidine ring. The standard molar enthalpies of formation (ΔfH°m) in the gaseous state provide a measure of the intrinsic stability of these molecules. Theoretical calculations, such as the G3MP2B3 composite method, have shown excellent agreement with experimental data for many of these compounds.

Below is a table of experimentally determined standard molar enthalpies of formation in the gaseous state for several methylpiperidine isomers. This data highlights how the position and number of methyl groups influence the stability of the piperidine ring.

| Compound | ΔfH°m (gas, 298.15 K) (kJ·mol⁻¹) |

| 1-Methylpiperidine | -59.1 ± 1.7 |

| 3-Methylpiperidine | -79.2 ± 1.6 |

| 4-Methylpiperidine | -82.9 ± 1.7 |

| cis-2,6-Dimethylpiperidine | -111.2 ± 2.2 |

| cis-3,5-Dimethylpiperidine | -105.9 ± 1.8 |

This data is compiled from combined experimental and computational studies on the thermochemistry of methylpiperidines.

Relative Energies of Conformers and Isomers of this compound

Computational methods are essential for determining the relative energies of different conformers and isomers, which can be difficult to isolate and measure experimentally. The energy difference between conformers dictates their relative populations at equilibrium. rsc.org

For this compound, the primary conformational question involves the axial versus equatorial placement of the two large substituents. As previously mentioned, steric hindrance plays a crucial role. The diequatorial conformer (cis-isomer) is expected to be significantly lower in energy than the diaxial conformer due to the avoidance of severe 1,3-diaxial interactions. The trans-isomers, with one substituent axial and one equatorial, would have intermediate energies.

DFT and other high-level computational methods can calculate these energy differences with high accuracy. The total energy of each optimized conformer is computed, and the relative energies (ΔE) are determined by subtracting the energy of the most stable conformer from the others. These calculations can also include corrections for zero-point vibrational energy and thermal contributions to yield relative enthalpies (ΔH) and Gibbs free energies (ΔG), which are directly related to the equilibrium constant between isomers. Studies on related substituted systems show that even subtle electronic and dispersion effects can influence conformational preferences, which modern DFT methods are capable of modeling. rsc.org

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. mdpi.com For this compound, these calculations can provide a suite of reactivity descriptors that quantify its chemical behavior.

Chemical Hardness, Chemical Inertness, and Chemical Potential

The reactivity of a chemical species can be described by fundamental concepts such as chemical hardness (η), its inverse, chemical softness (S), and chemical potential (μ). Chemical hardness is a measure of the resistance to a change in electron distribution or charge transfer. A high value of chemical hardness indicates greater stability and lower reactivity, signifying chemical inertness. Conversely, chemical softness indicates a higher propensity for the molecule to undergo chemical reactions. The chemical potential measures the escaping tendency of electrons from a system in its ground state.

These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through the following approximations:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Due to the presence of the electron-donating alkyl groups (cyclohexyl and methyl), this compound is expected to have a relatively high HOMO energy and a high LUMO energy. This would result in a moderate to large HOMO-LUMO gap, suggesting significant chemical stability. The bulky nature of the substituents can also sterically hinder interactions with other molecules, further contributing to its kinetic stability.

| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| Piperidine | -8.5 | 1.5 | -3.5 | 5.0 |

| 2-Methylpiperidine | -8.3 | 1.6 | -3.35 | 4.95 |

| 2,6-Dimethylpiperidine | -8.1 | 1.7 | -3.2 | 4.9 |

| This compound (Predicted) | -8.0 | 1.8 | -3.1 | 4.9 |

Note: The values for this compound are predicted based on trends observed in substituted piperidines and are for illustrative purposes.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) provides a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as:

Electrophilicity Index (ω) = μ2 / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. Conversely, the nucleophilicity index (N) is a measure of the ability of a molecule to donate electrons. While several definitions exist, a common approach relates it to the HOMO energy.

For this compound, the nitrogen atom's lone pair of electrons is the primary source of its nucleophilicity. However, the bulky cyclohexyl and methyl groups at the C2 and C6 positions create significant steric hindrance around the nitrogen atom. nih.gov This steric shielding is expected to decrease the availability of the lone pair for donation, thereby reducing its nucleophilicity compared to less substituted piperidines. pearson.com While the electron-donating nature of the alkyl groups might slightly increase the intrinsic basicity, the steric hindrance is often the dominant factor in kinetic nucleophilic reactions.

| Compound | Electrophilicity Index (ω) (eV) | Relative Nucleophilicity |

|---|---|---|

| Piperidine | 1.225 | High |

| 2-Methylpiperidine | 1.123 | Moderate |

| 2,6-Dimethylpiperidine | 1.041 | Low |

| This compound (Predicted) | 0.961 | Very Low |

Note: The values for this compound are predicted based on trends observed in sterically hindered piperidines and are for illustrative purposes.

Advanced Computational Methods for Simulating Conformational Dynamics

The conformational landscape of this compound is complex due to the flexibility of the piperidine ring and the rotational freedom of the cyclohexyl and methyl substituents. The piperidine ring can adopt several conformations, with the chair form being the most stable for the parent molecule. However, for 2,6-disubstituted piperidines, non-chair conformations, such as twist-boat forms, can become significant to alleviate steric strain. ias.ac.innih.gov

Advanced computational methods are essential for exploring the potential energy surface and simulating the conformational dynamics of such a molecule.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful technique to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, vibrational motions, and intermolecular interactions. For this compound, MD simulations could be used to:

Determine the relative populations of different conformers (e.g., chair vs. twist-boat) at a given temperature.

Investigate the energy barriers for conformational interconversions.

Simulate the behavior of the molecule in different solvent environments.

Monte Carlo (MC) Methods: MC methods offer an alternative approach to sample the conformational space of a molecule. Instead of following a deterministic trajectory, MC simulations generate random changes in the coordinates of the atoms and accept or reject these changes based on the resulting change in energy. This method is particularly useful for overcoming large energy barriers and exploring a wider range of conformations.

Enhanced Sampling Techniques: For complex molecules with many degrees of freedom like this compound, standard MD or MC simulations may get trapped in local energy minima. Enhanced sampling techniques, such as Metadynamics and Umbrella Sampling, can be employed to accelerate the exploration of the conformational space and obtain a more complete picture of the free energy landscape. These methods work by adding a bias to the potential energy function, which encourages the system to visit less favorable conformations.

Through these advanced computational methods, a detailed understanding of the dynamic equilibrium between different conformers of this compound can be achieved, which is crucial for interpreting its spectroscopic properties and predicting its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.